1,2:4,5-Di-O-cyclohexylidene-myo-inositol

Beschreibung

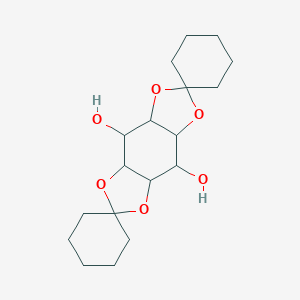

Structure

3D Structure

Eigenschaften

InChI |

InChI=1S/C18H28O6/c19-11-13-14(22-17(21-13)7-3-1-4-8-17)12(20)16-15(11)23-18(24-16)9-5-2-6-10-18/h11-16,19-20H,1-10H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLFYCLESOMKAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC3C(C4C(C(C3O2)O)OC5(O4)CCCCC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390635 | |

| Record name | AC1MN4M6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104873-71-4 | |

| Record name | AC1MN4M6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Definitive Guide to the Structural Elucidaion of 1,2:4,5-Di-O-cyclohexylidene-myo-inositol

This technical guide provides an in-depth exploration of the methodologies and analytical reasoning behind the structural elucidation of 1,2:4,5-Di-O-cyclohexylidene-myo-inositol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with advanced analytical techniques to present a comprehensive understanding of this important myo-inositol derivative. As a key intermediate in the synthesis of phosphoinositides and other signaling molecules, a thorough grasp of its structural characterization is paramount.[1]

Introduction: The Strategic Importance of Selective Protection in myo-Inositol Chemistry

myo-Inositol, a carbocyclic sugar, is a cornerstone of cellular signaling, with its various phosphorylated forms acting as second messengers in a myriad of intracellular pathways. The precise biological function of these inositol phosphates is dictated by the specific phosphorylation pattern on the six-membered ring. Consequently, synthetic access to specific inositol phosphate isomers is a critical endeavor in chemical biology and drug discovery.

The challenge lies in the stereochemically dense nature of the myo-inositol core, which possesses one axial and five equatorial hydroxyl groups. To achieve regioselective phosphorylation, a strategic protection of the hydroxyl groups is necessary. The formation of cyclohexylidene ketals is a common and effective strategy for this purpose. 1,2:4,5-Di-O-cyclohexylidene-myo-inositol emerges as a particularly valuable intermediate because it leaves the C3 and C6 hydroxyl groups available for further chemical modification. This guide will dissect the process of confirming the precise connectivity and stereochemistry of this selectively protected inositol.

The Synthetic Challenge: Regioselectivity in Ketalization

The direct acid-catalyzed reaction of myo-inositol with cyclohexanone or its dimethyl ketal often yields a mixture of regioisomers, including the 1,2:4,5-, 1,2:5,6-, and 1,2:3,4-di-O-cyclohexylidene products. The formation of the desired 1,2:4,5-isomer is often not the major product, presenting a significant purification challenge. While detailed optimized protocols for the selective synthesis of the 1,2:4,5-isomer are not widely published, the following protocol outlines its formation and isolation as a side product, which is a common scenario encountered in the laboratory.

Experimental Protocol: Synthesis and Isolation of 1,2:4,5-Di-O-cyclohexylidene-myo-inositol

This protocol describes the isolation of 1,2:4,5-Di-O-cyclohexylidene-myo-inositol as a byproduct from the synthesis of 1,2-O-cyclohexylidene-myo-inositol.

Materials:

-

myo-Inositol

-

Cyclohexanone dimethyl ketal

-

p-Toluenesulfonic acid (catalyst)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

n-Hexane

-

Ethyl acetate

-

Silica gel for flash chromatography

Procedure:

-

In a round-bottom flask, dissolve myo-inositol in DMF.

-

Add cyclohexanone dimethyl ketal and a catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture under reduced pressure to facilitate the removal of methanol.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a suitable base (e.g., triethylamine).

-

Concentrate the mixture in vacuo. The desired 1,2-O-cyclohexylidene-myo-inositol will precipitate and can be filtered.

-

The filtrate, containing a mixture of di-protected isomers, should be concentrated.

-

Purify the residue using flash column chromatography on silica gel. A gradient elution system of n-hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity up to 40% ethyl acetate) is typically effective.

-

Combine the fractions containing the 1,2:4,5-Di-O-cyclohexylidene-myo-inositol isomer, which is typically a pale yellow oily compound, and concentrate under reduced pressure to yield the purified product.[2]

Causality in Synthesis: The formation of multiple isomers is a direct consequence of the similar reactivity of the different hydroxyl groups of myo-inositol. The distribution of products can be influenced by kinetic versus thermodynamic control. The isolation of the 1,2:4,5-isomer relies on the differential polarity of the various di-protected species, allowing for their separation by column chromatography.

Spectroscopic Deep Dive: Unambiguous Structure Confirmation

A combination of spectroscopic techniques is essential for the unequivocal structural elucidation of 1,2:4,5-Di-O-cyclohexylidene-myo-inositol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the connectivity and stereochemistry of inositol derivatives in solution.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of the protons on the inositol ring. Key features for 1,2:4,5-Di-O-cyclohexylidene-myo-inositol include the signals for the six inositol ring protons and the protons of the two cyclohexylidene groups. The chemical shifts and coupling constants of the inositol protons are particularly informative for determining the substitution pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments. For 1,2:4,5-Di-O-cyclohexylidene-myo-inositol, this includes the six carbons of the inositol ring and the carbons of the two cyclohexylidene protecting groups. The chemical shifts of the inositol carbons are sensitive to the presence of the protecting groups.

2D NMR Spectroscopy (COSY and HETCOR): Two-dimensional NMR experiments are crucial for definitive assignments.

-

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks, allowing for the tracing of the connectivity of the inositol ring protons.

-

HETCOR (Heteronuclear Correlation): This experiment correlates the signals of directly bonded protons and carbons, enabling the unambiguous assignment of the ¹H and ¹³C NMR spectra. A detailed analysis of COSY and HETCOR spectra is the gold standard for confirming the 1,2:4,5-substitution pattern.

Table 1: Key ¹H and ¹³C NMR Spectroscopic Data for 1,2:4,5-Di-O-cyclohexylidene-myo-inositol [2]

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Inositol-H1 | 4.21 (t, J = 5.5 Hz) | 80.80 |

| Inositol-H2 | 4.63 (dd, J = 5.3, 3.1 Hz) | 78.78 |

| Inositol-H3 | 3.65-3.84 (m) | 71.97 |

| Inositol-H4 | 3.97 (t, J = 9.5 Hz) | 75.12 |

| Inositol-H5 | 3.65-3.84 (m) | 74.91 |

| Inositol-H6 | 3.65-3.84 (m) | 74.46 |

| Cyclohexylidene-C | - | 112.74, 112.70 |

| Cyclohexylidene-CH₂ | 1.41-1.68 (m) | 37.38, 36.46, 36.01, 34.92, 24.95, 23.88, 23.69, 23.47 |

Note: Data acquired in CDCl₃ at 500 MHz for ¹H and 126 MHz for ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 1,2:4,5-Di-O-cyclohexylidene-myo-inositol, the IR spectrum is characterized by:

-

A broad absorption band in the region of 3200-3500 cm⁻¹, corresponding to the O-H stretching vibrations of the two free hydroxyl groups.

-

Strong C-H stretching vibrations just below 3000 cm⁻¹ from the cyclohexyl and inositol rings.

-

Characteristic C-O stretching vibrations in the fingerprint region (around 1000-1200 cm⁻¹), associated with the ketal and alcohol functionalities.[3][4][5]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular weight and elemental composition of the molecule, confirming its chemical formula (C₁₈H₂₈O₆). Electrospray ionization (ESI) is a soft ionization technique commonly used for inositol derivatives. The expected ions would be [M+H]⁺, [M+Na]⁺, or [M-H]⁻. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide further structural information.[6][7][8][9]

The Gold Standard: X-ray Crystallography

-

Crystallization: Growing single crystals of sufficient quality is often the most challenging step. This typically involves slow evaporation of a solvent, vapor diffusion, or solvent layering techniques.

-

Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.

The resulting crystal structure would provide precise bond lengths, bond angles, and the conformation of the inositol ring and the cyclohexylidene groups, leaving no doubt as to the identity of the molecule. For researchers working with this compound, obtaining a crystal structure is a highly recommended step for absolute confirmation. Information on crystallographic data for related inositol derivatives can often be found in the Cambridge Crystallographic Data Centre (CCDC) database.

Visualizing the Structure and Workflow

To aid in the conceptualization of the molecular structure and the process of its elucidation, the following diagrams are provided.

Caption: Experimental workflow for the synthesis and structural elucidation.

Conclusion

The structural elucidation of 1,2:4,5-Di-O-cyclohexylidene-myo-inositol is a multi-faceted process that relies on a synergistic combination of synthesis, purification, and comprehensive spectroscopic analysis. While its synthesis can be challenging due to the formation of regioisomers, its isolation provides a valuable platform for the synthesis of complex inositol-based molecules. The definitive confirmation of its structure hinges on a thorough analysis of 1D and 2D NMR data, supported by mass spectrometry and IR spectroscopy. For absolute certainty, single-crystal X-ray diffraction remains the ultimate analytical tool. This guide has provided the foundational knowledge and practical insights necessary for researchers to confidently approach the structural characterization of this and related myo-inositol derivatives.

References

- Salazar-Pereda, V., Martínez-Martínez, F. J., Contreras, R., & Flores-Parra, A. (1997). NMR and X-Ray Diffraction Study of Some Inositol Derivatives.

-

Burnette, R. N., & Gillaspy, G. E. (n.d.). FT-IR spectra of inositol compounds. ResearchGate. Retrieved from [Link]

- Mary, Y. S., & Panicker, C. Y. (2017). Spectroscopic and chemical reactivity analysis of D-Myo-Inositol using quantum chemical approach and its experimental verification. Journal of Molecular Structure, 1138, 134-145.

- Kahramanmaraş Sütçü İmam Üniversitesi. (2025). Bioactivity-guided isolation of inositol as acetylcholinesterase inhibitory from endemic Campanula baskilensis Behcet: In vitro bioactivity, PCA analysis, and silico supporting studies. Kahramanmaraş Sütçü İmam Üniversitesi Tarım ve Doğa Dergisi, 28(3), 717-735.

- Bruzik, K. S., & Tsai, M. D. (1992). Efficient and systematic syntheses of enantiomerically pure and regiospecifically protected myo-inositols. Journal of the American Chemical Society, 114(16), 6361–6374.

- Plicosepalin A, a new antioxidant catechin–gallic acid derivative of... (2019). Saudi Journal of Biological Sciences.

- Heppell, J., Shand, A., & Crighton, A. (2017). High-resolution mass spectrometric analysis of myo-inositol hexakisphosphate using electrospray ionisation Orbitrap. Rapid Communications in Mass Spectrometry, 31(12), 1019-1026.

- Liang, C., Ewig, C. S., Stouch, T. R., & Hagler, A. T. (1994). Ab initio studies of lipid model species. 2. Conformational analysis of inositols. Journal of the American Chemical Society, 116(9), 3904-3914.

-

ResearchGate. (n.d.). FT-IR spectra of (a) inositol, (b) SiO2 and the nanocapsules (c) NeIN1;... Retrieved from [Link]

- Alzayady, K. J., Wang, L., & Yule, D. I. (2013). Mass Spectrometric Analysis of Type 1 Inositol 1,4,5-Trisphosphate Receptor Ubiquitination. Journal of Biological Chemistry, 288(3), 1912-1921.

- Lemieux, R. U., Kullnig, R. K., Bernstein, H. J., & Schneider, W. G. (1958). CONFIGURATIONAL EFFECTS IN THE PROTON MAGNETIC RESONANCE SPECTRA OF ACETYLATED CARBOHYDRATES. Journal of the American Chemical Society, 80(22), 6098-6105.

-

Shimadzu. (n.d.). 01-00308-EN Identification Testing of Myo-Inositol Conforming to the European Pharmacopoeia (EP). Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. Retrieved from [Link]

- Bruzik, K. S., & Tsai, M. D. (1992). Efficient and systematic syntheses of enantiomerically pure and regiospecifically protected myo-inositols. Journal of the American Chemical Society.

- Waters Corporation. (2026). HILIC-MS/MS Analysis of Free Inositol Stereoisomers in Foods.

-

PubMed. (n.d.). Synthesis of myo-inositol derivatives required for the total synthesis of surugatoxin, prosurugatoxin, and neosurugatoxin. Retrieved from [Link]

- van der Vorm, S., van der Wel, T., & Overkleeft, H. S. (2018). Chemical synthesis and functionalization of clickable glycosylphosphatidylinositol anchors. Beilstein Journal of Organic Chemistry, 14, 2456-2466.

- Domingues, M. R., & Reis, A. (2023). Analysis of Phosphatidylinositol Modifications by Reactive Nitrogen Species Using LC-MS: Coming to Grips with Their Nitroxidative Susceptibility. Journal of the American Society for Mass Spectrometry, 34(7), 1317-1327.

-

Bio Emploi. (n.d.). 1,2:4,5-Di-O-cyclohexylidene-D-myo-inositol. Retrieved from [Link]

- Purushothaman, G., Juvale, K., Kirubakaran, S., Vemula, P. K., & Thiruvenkatam, V. (2016). Water-mediated intermolecular interactions in 1,2-O-cyclohexylidene-myo-inositol: A quantitative analysis. Acta Crystallographica Section C: Structural Chemistry, 72(11), 861-869.

- Liu, Y., & Potter, B. V. L. (2005). Efficient regioselective protection of myo-inositol via facile protecting group migration. Organic & Biomolecular Chemistry, 3(21), 3891-3895.

Sources

- 1. 1,2:4,5-DI-O-CYCLOHEXYLIDENE-MYO-INOSITOL | 55123-26-7 [chemicalbook.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. High‐resolution mass spectrometric analysis of myo‐inositol hexakisphosphate using electrospray ionisation Orbitrap - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mass Spectrometric Analysis of Type 1 Inositol 1,4,5-Trisphosphate Receptor Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphatidylinositol Analysis by Mass Spectrometry Techniques - Creative Proteomics [creative-proteomics.com]

- 9. pubs.acs.org [pubs.acs.org]

The Strategic Synthesis of 1,2:4,5-Di-O-cyclohexylidene-myo-inositol: A Keystone Intermediate in Inositol Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Significance of myo-Inositol and the Necessity of Regioselective Protection

myo-Inositol, a carbocyclic polyol, stands as a cornerstone of cellular signaling and metabolic regulation.[1] Its phosphorylated derivatives, the phosphoinositides, orchestrate a symphony of intracellular events, from signal transduction and membrane trafficking to cytoskeletal dynamics. The precise chemical synthesis of these complex signaling molecules, as well as other biologically active inositol derivatives, hinges on the strategic protection and deprotection of the six hydroxyl groups of the myo-inositol scaffold. The inherent challenge lies in the differential reactivity of these hydroxyls, demanding a sophisticated toolkit of protecting group strategies to achieve regioselective functionalization.

Among the arsenal of protecting groups, the cyclohexylidene acetal has proven to be particularly valuable. This guide delves into the discovery and historical evolution of a pivotal protected inositol derivative: 1,2:4,5-Di-O-cyclohexylidene-myo-inositol . We will explore the foundational synthetic methodologies, the rationale behind the experimental choices, and its critical role as a precursor in the synthesis of complex inositol-containing molecules.

The Genesis of Cyclohexylidene-Protected Inositols: The Pioneering Work of Angyal, Tate, and Gero

The advent of cyclohexylidene-protected inositols can be traced back to the seminal work of S. J. Angyal, M. E. Tate, and S. D. Gero in 1961. Their research, published in the Journal of the Chemical Society, laid the groundwork for the acid-catalyzed condensation of myo-inositol with cyclohexanone. This reaction was found to yield a mixture of mono-, di-, and tricyclohexylidene derivatives, a testament to the nuanced reactivity of the inositol hydroxyls. Among the products of this isomeric mixture was the C2-symmetric 1,2:4,5-di-O-cyclohexylidene-myo-inositol, a compound that would become an invaluable tool in the stereospecific synthesis of more complex inositol derivatives.

The formation of the various isomers is a consequence of the thermodynamic and kinetic interplay during the acid-catalyzed acetalization. The cis-vicinal diols of myo-inositol react preferentially to form the five-membered acetal rings, and the relative stability of the different di-protected isomers dictates their proportion in the final reaction mixture.

Synthesis and Isolation: A Detailed Examination

The synthesis of 1,2:4,5-di-O-cyclohexylidene-myo-inositol is most commonly achieved through the direct acid-catalyzed reaction of myo-inositol with cyclohexanone or a cyclohexanone equivalent. While this method produces a mixture of isomers, the 1,2:4,5-isomer can be isolated through careful chromatographic separation.

Experimental Protocol: Acid-Catalyzed Cyclohexylidenation of myo-Inositol

This protocol outlines a general procedure for the synthesis of a mixture of di-O-cyclohexylidene-myo-inositol isomers, from which the 1,2:4,5-isomer can be isolated.

Materials:

-

myo-Inositol

-

Cyclohexanone

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Dimethylformamide (DMF)

-

Toluene

-

Sodium bicarbonate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

A suspension of myo-inositol in a mixture of dimethylformamide and toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Cyclohexanone and a catalytic amount of p-toluenesulfonic acid monohydrate are added to the suspension.

-

The reaction mixture is heated to reflux, and water is removed azeotropically using the Dean-Stark trap. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and neutralized with sodium bicarbonate.

-

The solvents are removed under reduced pressure to yield a crude mixture of products.

-

The crude product is subjected to silica gel column chromatography. Elution with a gradient of hexane and ethyl acetate allows for the separation of the different isomers. The 1,2:4,5-di-O-cyclohexylidene-myo-inositol isomer is typically one of the components of this mixture and can be isolated in pure form.

Causality Behind Experimental Choices:

-

p-Toluenesulfonic acid: This strong acid serves as the catalyst for the acetalization reaction, protonating the carbonyl oxygen of cyclohexanone and activating it for nucleophilic attack by the hydroxyl groups of myo-inositol.

-

Dean-Stark apparatus: The removal of water is crucial to drive the equilibrium of the reversible acetal formation reaction towards the product side, thereby maximizing the yield of the desired protected inositols.

-

Dimethylformamide (DMF) and Toluene: DMF is a polar aprotic solvent that helps to dissolve the reactants, while toluene forms an azeotrope with water, facilitating its removal.

-

Silica gel chromatography: The different di-O-cyclohexylidene-myo-inositol isomers exhibit distinct polarities, enabling their separation by column chromatography. The choice of eluent system (hexane/ethyl acetate) is optimized to achieve the best possible resolution.

Quantitative Data

The following table summarizes key quantitative data for 1,2:4,5-Di-O-cyclohexylidene-D-myo-inositol.[2]

| Parameter | Value |

| Molecular Formula | C₁₈H₂₈O₆ |

| Molecular Weight | 340.41 g/mol |

| CAS Number | 55123-26-7 |

Spectroscopic Data:

Detailed spectroscopic characterization is essential for the unambiguous identification of 1,2:4,5-di-O-cyclohexylidene-myo-inositol.

The Strategic Advantage of 1,2:4,5-Di-O-cyclohexylidene-myo-inositol in Synthesis

The utility of 1,2:4,5-di-O-cyclohexylidene-myo-inositol lies in the fact that it leaves the C3 and C6 hydroxyl groups unprotected and available for subsequent chemical transformations. This specific protection pattern is highly advantageous for the synthesis of a variety of biologically important molecules.

For instance, this diol is a key starting material for the synthesis of phosphatidylinositol phosphates (PIPs).[3] The free hydroxyl groups at the 3 and 6 positions can be selectively phosphorylated to introduce the phosphate moieties at the desired positions of the inositol ring. Subsequent deprotection of the cyclohexylidene groups then yields the target PIP.

Furthermore, the C2 symmetry of 1,2:4,5-di-O-cyclohexylidene-myo-inositol can be exploited in asymmetric synthesis to generate chiral inositol derivatives. The two free hydroxyl groups are chemically equivalent, but they reside in a chiral environment, allowing for enantioselective modifications.

Conclusion and Future Perspectives

The discovery and synthesis of 1,2:4,5-di-O-cyclohexylidene-myo-inositol marked a significant milestone in the field of inositol chemistry. This seemingly simple protecting group strategy unlocked the door to the regioselective functionalization of the complex myo-inositol scaffold, paving the way for the synthesis of a vast array of biologically crucial molecules. The foundational work of Angyal and his colleagues continues to be the bedrock upon which modern synthetic strategies for phosphoinositides and other inositol derivatives are built. As our understanding of the intricate roles of inositol-based signaling molecules in health and disease continues to expand, the demand for versatile and efficiently synthesized building blocks like 1,2:4,5-di-O-cyclohexylidene-myo-inositol will undoubtedly grow, ensuring its enduring legacy in the fields of chemical biology and drug discovery.

References

- Vacca, J. P., DeSolms, S. J., & Huff, J. R. (1989). Synthesis of the enantiomers of myo-inositol 1,2,4,5-tetrakisphosphate, a regioisomer of myo-inositol 1,4,5-trisphosphate. Journal of the Chemical Society, Perkin Transactions 1, (2), 245-252.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 892, myo-Inositol. Retrieved from [Link].

Sources

- 1. myo-Inositol - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis of the enantiomers of myo-inositol 1,2,4,5-tetrakisphosphate, a regioisomer of myo-inositol 1,3,4,5-tetrakisphosphate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Strategic Intermediate: A Technical Guide to 1,2:4,5-Di-O-cyclohexylidene-myo-inositol

Foreword

For researchers, scientists, and drug development professionals navigating the complex yet rewarding field of phosphoinositide signaling, the strategic manipulation of the myo-inositol scaffold is paramount. This polyol, a central player in cellular communication, presents a significant synthetic challenge due to its six hydroxyl groups of varying reactivity. The ability to selectively protect and deprotect these hydroxyls is the cornerstone of synthesizing biologically active inositol phosphates and their lipidated counterparts, the phosphatidylinositol phosphates (PIPs).

This in-depth technical guide focuses on a key intermediate that has empowered decades of research in this field: 1,2:4,5-Di-O-cyclohexylidene-myo-inositol . We will delve into its fundamental properties, provide a detailed, field-proven synthesis and purification protocol, and explore its critical role in the chemical biology of cellular signaling. This document is structured not as a rigid template, but as a logical progression of understanding, from core concepts to practical application, reflecting the workflow of a senior application scientist.

The Challenge of myo-Inositol and the Rationale for Cyclohexylidene Protection

myo-Inositol is a meso compound, meaning it is achiral despite containing chiral centers, due to a plane of symmetry. Its six hydroxyl groups (one axial and five equatorial in the most stable chair conformation) offer a plethora of possibilities for phosphorylation, glycosylation, and other modifications. However, this same feature presents a formidable challenge for regioselective synthesis. To construct specific inositol phosphates, such as the crucial second messenger inositol 1,4,5-trisphosphate (IP₃), one must employ a carefully orchestrated strategy of protecting groups.

The choice of the cyclohexylidene ketal as a protecting group is a deliberate one, driven by several key factors:

-

Stability: Cyclohexylidene ketals are robust enough to withstand a wide range of reaction conditions, yet they can be removed under acidic conditions without affecting other sensitive functionalities.

-

Regioselectivity of Formation: The reaction of myo-inositol with a cyclohexanone source under kinetic control tends to favor the formation of the 1,2- and 4,5-di-ketal, leaving the 3- and 6-hydroxyl groups free for subsequent reactions. This is due to the favorable cis-diol arrangement at these positions.

-

Crystallinity: The introduction of the bulky, hydrophobic cyclohexylidene groups often imparts crystallinity to the otherwise highly soluble inositol derivatives, facilitating purification by recrystallization.

Core Properties and Characteristics

1,2:4,5-Di-O-cyclohexylidene-myo-inositol is a white to off-white crystalline solid. Its structure features two cyclohexylidene groups protecting the 1,2- and 4,5-hydroxyls of the myo-inositol ring, leaving the C3 and C6 hydroxyl groups accessible for chemical modification.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₈O₆ | [1] |

| Molecular Weight | 340.41 g/mol | [1] |

| CAS Number | 55123-26-7 (D-isomer), 104873-71-4 (DL-racemate) | [1][2] |

| Melting Point | 182-184 °C (for a related chiral derivative) | [3] |

| Appearance | Pale yellow oily compound or white solid | [4] |

| Solubility | Soluble in chloroform, DMF, and other organic solvents. | [5] |

Synthesis and Purification: A Validated Protocol

The synthesis of 1,2:4,5-Di-O-cyclohexylidene-myo-inositol from myo-inositol is a classic example of acid-catalyzed ketalization. However, the reaction can yield a mixture of regioisomers, including the 1,2:5,6- and 1,2:3,4-di-protected species, as well as mono- and tri-protected byproducts.[6][7] The following protocol is designed to favor the formation of the desired 1,2:4,5-isomer and provides a robust method for its purification.

Experimental Protocol: Synthesis

Objective: To synthesize (±)-1,2:4,5-Di-O-cyclohexylidene-myo-inositol.

Materials:

-

myo-Inositol

-

1,1-Dimethoxycyclohexane (or Cyclohexanone Dimethyl Ketal)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Methanol

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add myo-inositol (1 equivalent), 1,1-dimethoxycyclohexane (2.5 equivalents), and a catalytic amount of p-TsOH·H₂O (0.1 equivalents).

-

Solvent Addition: Add a 1:1 mixture of anhydrous DMF and toluene to the flask to dissolve the reactants. The toluene forms an azeotrope with the methanol byproduct, facilitating its removal.

-

Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting myo-inositol spot and the appearance of new, less polar spots corresponding to the di-protected products.

-

Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature. Quench the reaction by adding saturated aqueous NaHCO₃ solution until the mixture is neutral to pH paper.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. The organic layer will contain the desired product and other regioisomers. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain a crude oily or solid residue.

Purification: Isolating the 1,2:4,5-Regioisomer

The crude product is a mixture of regioisomers. The separation of these isomers is critical and is typically achieved by silica gel column chromatography.

Procedure:

-

Column Preparation: Prepare a silica gel column using a slurry of silica in a non-polar solvent system, such as hexane:ethyl acetate (e.g., 9:1).

-

Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, for example, starting with hexane:ethyl acetate (9:1) and gradually increasing the proportion of ethyl acetate. The different regioisomers will have different polarities and will elute at different times. The desired 1,2:4,5-isomer is typically one of the major products.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure desired product.

-

Concentration: Combine the pure fractions and concentrate under reduced pressure to yield 1,2:4,5-Di-O-cyclohexylidene-myo-inositol as a white solid or pale yellow oil.[4]

Structural Elucidation: Spectroscopic Signature

Confirmation of the structure and purity of the synthesized compound is achieved through standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1,2:4,5-Di-O-cyclohexylidene-myo-inositol in CDCl₃ provides a unique fingerprint. Key expected signals include:

-

Cyclohexylidene Protons: A complex multiplet in the range of δ 1.4-1.7 ppm.

-

Inositol Ring Protons: A series of multiplets corresponding to the six protons on the myo-inositol ring. The chemical shifts and coupling constants are highly sensitive to the stereochemistry of the molecule.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~4.07 | t | ~5.6 |

| H-2 | ~4.47 | t | ~4.5 |

| H-3 | ~3.64-3.72 | m | - |

| H-4 | ~3.88-3.96 | m | - |

| H-5 | ~3.32 | m | - |

| H-6 | ~3.57 | dd | ~4.0, ~6.4 |

| Cyclohexylidene | ~1.58-1.76 | m | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrument used. The data presented is based on literature values for a closely related derivative.[8]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum further confirms the structure, with characteristic signals for the cyclohexylidene ketal carbons and the six distinct carbons of the myo-inositol ring.

Application in the Synthesis of Phosphoinositides

The primary utility of 1,2:4,5-Di-O-cyclohexylidene-myo-inositol lies in its role as a versatile precursor for the synthesis of various phosphoinositides. The free 3- and 6-hydroxyl groups provide handles for regioselective phosphorylation or the introduction of other functional groups.

A common synthetic strategy involves:

-

Protection of the 6-OH group: The 6-hydroxyl group can be selectively protected, for example, as a benzyl ether.

-

Phosphorylation of the 3-OH group: The remaining free 3-hydroxyl group can then be phosphorylated using a suitable phosphitylating agent followed by oxidation.

-

Deprotection and further modifications: The protecting groups can be selectively removed to allow for further phosphorylation at other positions, ultimately leading to the synthesis of complex PIPs.

Caption: Synthetic pathway to phosphoinositides.

Safety and Handling

While myo-inositol itself is generally considered non-hazardous, the cyclohexylidene derivative should be handled with the appropriate precautions for a laboratory chemical.[9][10][11][12]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.[4]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.[4]

Conclusion

1,2:4,5-Di-O-cyclohexylidene-myo-inositol is more than just a chemical compound; it is a testament to the ingenuity of synthetic chemists in dissecting and reconstructing the molecules of life. Its strategic design allows for the controlled and regioselective functionalization of the myo-inositol core, paving the way for the synthesis of complex phosphoinositides that are indispensable tools for studying cellular signaling pathways. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for any researcher venturing into the chemical biology of inositol phosphates.

References

- Purushothamana, G., Juvaleb, K., Kirubakaranb, S., Vemulac, P. K., & Thiruvenkatama, V. (2016).

- Fisher Scientific. (2010).

- Benchchem. (2025).

- Tegge, W., & Ballou, C. E. (1989). Chiral synthesis of D- and L-myo-inositol 1,4,5-trisphosphate. Proceedings of the National Academy of Sciences, 86(1), 94-98.

- Apollo Scientific. (n.d.).

- Metasci. (n.d.).

- Chemos GmbH & Co. KG. (n.d.).

- Google Patents. (1988).

- A Chiral Synthesis of d-myo-Inositol 1-Phosphate Starting

- ChemicalBook. (n.d.). 1,2:4,5-DI-O-CYCLOHEXYLIDENE-MYO-INOSITOL | 55123-26-7.

- Request PDF. (2025). Convenient synthesis of cis-O-isopropylidene-3,5-cyclohexadien-1,2-diol.

- Benchchem. (n.d.). Technical Support Center: Synthesis of 1,2:5,6-Di-o-cyclohexylidene-myo-inositol.

- RSC Publishing. (n.d.).

- SciSpace. (2005). Part 22-Prediction of the 1H chemical shifts of alcohols, diols and inositols in solution, a conforma.

- Panoxyvir. (n.d.). 1,2:4,5-Di-O-cyclohexylidene-D-myo-inositol.

- Rhizopine Synthesis – Potential Mediators for Nitrogen Fix

- Biorbyt. (n.d.). 1,2:4,5-Di-O-cyclohexylidene-D-myo-inositol | Biochemical Assay Reagent.

- Universität zu Köln. (n.d.). Novel Phosphine Oxide Complexes and Inositol Derivatives as Amphitropic Liquid Crystals and Surfactants.

- ResearchGate. (2025).

- PMC - NIH. (2022). Supercritical fluid chromatography-mass spectrometry enables simultaneous measurement of all phosphoinositide regioisomers.

- Biorbyt. (n.d.). 1,2:4,5-Di-O-cyclohexylidene-D-myo-inositol.

- PMC - NIH. (2022).

- 292831 1,2:4,5-Biscyclohexylidene D-myo-inositol CAS: 55123-26-7. (n.d.).

- Sci-Hub. (n.d.). Efficient and systematic syntheses of enantiomerically pure and regiospecifically protected myo-inositols.

Sources

- 1. 1,2:4,5-DI-O-CYCLOHEXYLIDENE-MYO-INOSITOL | 55123-26-7 [chemicalbook.com]

- 2. usbio.net [usbio.net]

- 3. pnas.org [pnas.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. EP0262227A1 - Process for the preparation of myoinositol derivatives - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. sds.metasci.ca [sds.metasci.ca]

- 12. chemos.de [chemos.de]

The Strategic Application of 1,2:4,5-Di-O-cyclohexylidene-myo-inositol in Glycobiology and Drug Discovery

A Senior Application Scientist's In-Depth Technical Guide

Introduction: The Centrality of Inositol Signaling and the Role of a Key Synthetic Intermediate

In the intricate landscape of cellular communication, myo-inositol and its phosphorylated derivatives, the phosphoinositides (PIs) and inositol phosphates (IPs), stand as master regulators. These molecules are not mere structural components of cellular membranes but are pivotal second messengers that orchestrate a vast array of cellular processes, from cell proliferation and apoptosis to metabolic control.[1] The dynamic phosphorylation of the inositol ring at the 3, 4, and 5-hydroxyl positions creates a complex signaling language, with each phosphorylated isomer recruiting specific effector proteins to initiate downstream signaling cascades.[2] The Phosphoinositide 3-kinase (PI3K) pathway, for instance, is a critical signaling nexus frequently dysregulated in cancer, making it a prime target for therapeutic intervention.

The study of these pathways and the development of targeted drugs necessitate access to pure, well-defined inositol-based molecules. Chemical synthesis provides an indispensable toolkit for creating molecular probes, enzyme inhibitors, and potential therapeutics. However, the six hydroxyl groups of myo-inositol present a significant synthetic challenge, requiring sophisticated protecting group strategies to achieve regioselective modification.[3] Among the array of protected inositol derivatives, 1,2:4,5-Di-O-cyclohexylidene-myo-inositol has emerged as a cornerstone intermediate. Its strategic value lies in the selective masking of four hydroxyl groups, leaving the C3 and C6 hydroxyls accessible for targeted chemical manipulation. This guide provides a comprehensive technical overview of this versatile reagent, from its synthesis and characterization to its application in the construction of biologically crucial molecules for advancing glycobiology and drug discovery.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of 1,2:4,5-Di-O-cyclohexylidene-myo-inositol is fundamental for its effective use in synthesis and for quality control. The following table summarizes key data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₈O₆ | [4] |

| Molecular Weight | 340.41 g/mol | [4] |

| CAS Number | 55123-26-7 | [5] |

| Appearance | Pale yellow oily compound or crystalline solid | [6] |

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 4.63 (dd, J = 5.3, 3.1 Hz, 1H), 4.21 (t, J = 5.5 Hz, 1H), 3.97 (t, J = 9.5 Hz, 1H), 3.84–3.65 (m, 3H), 1.68 (m, 16H), 1.41 (s, 4H) | [6] |

| ¹³C NMR (126 MHz, CDCl₃) δ (ppm) | 112.74, 112.70, 80.80, 78.78, 75.12, 74.91, 74.46, 71.97, 37.38, 36.46, 36.01, 34.92, 24.95, 23.88, 23.69, 23.47 | [6] |

Synthetic Protocol and Workflow

The synthesis of 1,2:4,5-Di-O-cyclohexylidene-myo-inositol from myo-inositol is a well-established procedure, though it often yields a mixture of regioisomers requiring careful purification.[7] The following protocol describes a common method for its preparation and purification.

Experimental Workflow: Synthesis and Purification

Caption: Synthetic and purification workflow for 1,2:4,5-Di-O-cyclohexylidene-myo-inositol.

Step-by-Step Methodology: Synthesis

-

Reaction Setup: To a solution of myo-inositol (1 equivalent) in anhydrous dimethylformamide (DMF), add 1,1-dimethoxycyclohexane (2.5-3 equivalents) and a catalytic amount of p-toluenesulfonic acid.

-

Reaction Conditions: Heat the mixture to 80-100°C under reduced pressure or with a Dean-Stark apparatus to facilitate the removal of methanol, driving the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench the acid catalyst by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Extract the product into ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil or solid.

Step-by-Step Methodology: Purification

-

Chromatography Setup: Prepare a silica gel column for flash chromatography.

-

Elution: Load the crude product onto the column and elute with a gradient of n-hexane and ethyl acetate. The desired 1,2:4,5-isomer is typically less polar than other di-protected isomers and the mono-protected byproducts.[6]

-

Fraction Collection and Analysis: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Final Product Isolation: Combine the pure fractions and concentrate under reduced pressure to yield 1,2:4,5-Di-O-cyclohexylidene-myo-inositol.

Application in the Synthesis of Phosphoinositides: A Gateway to Studying Cellular Signaling

The true utility of 1,2:4,5-Di-O-cyclohexylidene-myo-inositol lies in its role as a precursor to biologically active molecules. The free 3- and 6-hydroxyl groups provide handles for regioselective phosphorylation, a key step in the synthesis of various phosphoinositides.

Protocol: Synthesis of a Dipalmitoylphosphatidylinositol Analogue Precursor

This protocol outlines the regioselective benzoylation of the 3-hydroxyl group, a common step in the synthesis of more complex phosphoinositides.[6]

-

Dissolution: Dissolve 1,2:4,5-Di-O-cyclohexylidene-myo-inositol (1 equivalent) in anhydrous DMF.

-

Addition of Reagents: Add benzoyl imidazole (1.2 equivalents) and a catalytic amount of cesium fluoride.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Work-up and Extraction: Extract the reaction mixture with chloroform. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting product, 3-O-benzoyl-1,2:4,5-di-O-cyclohexylidene-myo-inositol, by silica gel chromatography. This intermediate can then be further functionalized at the 6-hydroxyl position.

The PI3K/Akt Signaling Pathway: A Case Study for Synthetic Inositides

The PI3K/Akt signaling pathway is a prime example of a cellular process where synthetic phosphoinositides are invaluable research tools. This pathway is central to cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Synthetic analogs of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) and phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P₃) are used in a variety of assays to study the kinetics and inhibition of PI3K and other enzymes in the pathway.

PI3K/Akt Signaling Pathway Diagram

Caption: A simplified diagram of the PI3K/Akt signaling pathway.

Conclusion: An Indispensable Tool for Glycobiology Research

1,2:4,5-Di-O-cyclohexylidene-myo-inositol is more than just a chemical intermediate; it is a strategic tool that unlocks the ability to synthesize a wide range of complex inositol-containing molecules. Its unique protecting group pattern provides a reliable and versatile platform for the regioselective introduction of phosphate groups and other functionalities. For researchers in glycobiology, cell signaling, and drug development, a mastery of the synthesis and application of this compound is essential for creating the molecular probes and potential therapeutics needed to unravel the complexities of inositol signaling and to develop novel treatments for diseases driven by the dysregulation of these fundamental pathways.

References

-

Schematic drawing of the PI3K/Akt signaling pathway. ResearchGate. [Link]

-

Synthesis of myo-inositol derivatives required for the total synthesis of surugatoxin, prosurugatoxin, and neosurugatoxin. PubMed. [Link]

-

Water-mediated intermolecular interactions in 1,2-O-cyclohexylidene- myo-inositol: A quantitative analysis. IUCr Journals. [Link]

-

The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry). PMC - PubMed Central. [Link]

-

Chiral synthesis of D- and L-myo-inositol 1,4,5-trisphosphate. PNAS. [Link]

-

Practical Guide to DOT Language (Graphviz) for Developers and Analysts. while true do;. [Link]

-

Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases. Journal of Environmental Science, Toxicology and Food Technology. [Link]

- Phosphorylated inositols.

-

Dot Language (graph based diagrams). Medium. [Link]

-

DOT Language. Graphviz. [Link]

- Myoinositol derivatives and preparation process.

-

Organic & Biomolecular Chemistry. RSC Publishing. [Link]

-

Studies on myo-Inositol Phosphates of Natural Origin. ACS Publications. [Link]

-

Interactive Visualization of Metabolic Pathways. [Link]

-

Example Pathview graphs: (a) Graphviz view on a canonical signaling... ResearchGate. [Link]

-

Production of myo-inositol: Recent advance and prospective. PubMed. [Link]

-

DRAWING ORIENTED METABOLIC PATHWAYS AND NETWORKS. UPCommons. [Link]

-

Dissertation. [Link]

-

Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]

-

Myo-Inositol. the NIST WebBook - National Institute of Standards and Technology. [Link]

-

(PDF) Improved Chemistry of myo-Inositol: A New Synthetic Strategy to Protected 1-Keto- and 1,2-Keto-Inososes. ResearchGate. [Link]

-

Novel Chemical and Biological Insights of Inositol Derivatives in Mediterranean Plants. [Link]

-

Dotmatics Reaction Workflows. Macs in Chemistry. [Link]

-

PI3K-AKT Signaling Pathway. Creative Diagnostics. [Link]

-

Molecular Targeting of the Phosphoinositide-3-Protein Kinase (PI3K) Pathway across Various Cancers. MDPI. [Link]

Sources

- 1. Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scispace.com [scispace.com]

- 5. The Robot Scientist - Models of Metabolism [aber.ac.uk]

- 6. EP0262227A1 - Process for the preparation of myoinositol derivatives - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Alchemist's Guide to a Cellular Architect: A Deep Dive into myo-Inositol Protecting Group Chemistry

For researchers, medicinal chemists, and professionals in drug development, the carbocyclic sugar myo-inositol is a molecule of profound significance. It serves as the structural foundation for a multitude of vital cellular messengers, including inositol phosphates and glycosylphosphatidylinositol (GPI) anchors, which are integral to signal transduction, calcium mobilization, and protein anchoring to cell membranes.[1][2] However, the synthetic manipulation of myo-inositol is a formidable challenge. Its six hydroxyl groups, with their distinct axial and equatorial orientations, demand a nuanced and strategic approach to achieve regioselective modification. The artful application of protecting groups is, therefore, not merely a procedural step but the cornerstone of synthesizing precisely substituted inositol derivatives for biological investigation.[2]

This technical guide provides an in-depth exploration of the fundamental principles and field-proven strategies in myo-inositol protecting group chemistry. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.

The Structural Conundrum: Understanding myo-Inositol's Reactivity

myo-Inositol is a meso compound, meaning it is achiral despite possessing stereocenters, due to a plane of symmetry passing through the C2 and C5 atoms.[3] It exists in a stable chair conformation with five equatorial hydroxyl groups and one axial hydroxyl group at the C2 position. This unique arrangement dictates the relative reactivity of the hydroxyl groups, which is a critical consideration in any synthetic strategy. The equatorial hydroxyls are generally more sterically accessible and thus more reactive than the axial C2 hydroxyl group. However, factors such as hydrogen bonding and the nature of the reagents can influence this inherent reactivity, making direct selective functionalization a complex task often resulting in a mixture of regioisomers.[3][4]

Strategic Imperatives: The Orthogonal Approach to Protection

The ideal protecting group strategy for myo-inositol synthesis is "orthogonal," meaning that different protecting groups can be removed under distinct conditions without affecting others.[4] This allows for the sequential unmasking and modification of specific hydroxyl groups, a necessity for the synthesis of complex inositol derivatives. The choice of protecting groups is dictated by the overall synthetic plan, including the desired regioselectivity and compatibility with subsequent reaction conditions.

Key Protecting Groups in the myo-Inositol Chemist's Toolbox

The following sections detail the most commonly employed protecting groups in myo-inositol chemistry, with a focus on their introduction, removal, stability, and strategic applications.

Benzyl (Bn) Ethers: The Robust Guardians

Benzyl ethers are a workhorse in carbohydrate and inositol chemistry due to their broad stability. They are resistant to a wide range of acidic and basic conditions, making them ideal for multi-step syntheses.[2]

-

Introduction: Typically introduced using benzyl bromide (BnBr) in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).

-

Removal: Cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), a mild method that is compatible with many other functional groups.[2]

-

Strategic Insight: The robustness of benzyl ethers makes them suitable for protecting hydroxyl groups that need to remain masked throughout a lengthy synthetic sequence.

Acetals and Ketals: Protecting Vicinal Diols

Acetals and ketals, most commonly the isopropylidene ketal, are particularly useful for the simultaneous protection of vicinal cis-diols. In myo-inositol, this favors the protection of the 1,2- and 4,5-hydroxyl pairs.[2]

-

Introduction: Formed by reacting myo-inositol with 2,2-dimethoxypropane or acetone in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (TsOH).[2]

-

Removal: Easily cleaved under mild aqueous acidic conditions (e.g., trifluoroacetic acid/water).[2]

-

Strategic Insight: The formation of isopropylidene ketals is often a first step in a synthetic sequence to block multiple hydroxyl groups, simplifying subsequent regioselective manipulations of the remaining free hydroxyls.

Silyl Ethers: Tunable Lability

Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS), offer a range of stabilities that can be tuned by the steric bulk of the silyl group. They are generally labile to acidic conditions and fluoride ion sources.[2][5]

-

Introduction: Introduced using the corresponding silyl chloride (e.g., TBDMS-Cl) and a base like imidazole in DMF. The reaction can exhibit selectivity for less sterically hindered hydroxyl groups.[2]

-

Removal: Typically removed using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).[2]

-

Strategic Insight: The varying lability of different silyl ethers allows for their use in orthogonal protection schemes. For instance, a TBDMS group can be selectively removed in the presence of a more robust TIPS group.

Esters: The Base-Labile Protectors

Ester protecting groups, such as benzoates (Bz), are stable to acidic conditions but are readily cleaved by base-catalyzed hydrolysis.

-

Introduction: Formed by reacting the hydroxyl group with an acylating agent like benzoyl chloride in the presence of a base such as pyridine.[2]

-

Removal: Removed by base-catalyzed hydrolysis, for example, using sodium methoxide in methanol.[2]

-

Strategic Insight: The base-lability of esters contrasts with the acid-lability of acetals, making them excellent partners in orthogonal protection strategies. However, acyl group migration can sometimes be a complicating factor under certain conditions.[4][6]

The Orthoester Strategy: A Gateway to Regioselective Control

A particularly powerful and elegant strategy in myo-inositol chemistry involves the use of orthoesters as protecting groups. myo-Inositol reacts with trialkyl orthoformates (e.g., triethyl orthoformate) in the presence of an acid catalyst to form a 1,3,5-orthoformate in high yield as a single product.[2][7] This reaction locks the inositol ring into a rigid, adamantane-like conformation, exposing the C2, C4, and C6 hydroxyl groups for further functionalization.[7]

The three remaining hydroxyl groups in the myo-inositol orthoformate exhibit distinct reactivities. The C2 hydroxyl is equatorial, while the C4 and C6 hydroxyls are axial and chemically equivalent due to the meso symmetry of the orthoester.[7] This difference in steric and electronic environment allows for highly regioselective reactions. For instance, the choice of base for subsequent acylation or sulfonylation can direct the reaction to either the C2 or the C4/C6 positions.[7][8]

Regioselective Acylation of myo-Inositol Orthoesters

The regioselectivity of acylation of myo-inositol orthoesters is highly dependent on the base employed.

-

With Sodium Hydride: The use of sodium hydride as a base consistently leads to acylation at the C4 (or C6) position, irrespective of the acylating agent.[7]

-

With Organic Bases: In contrast, when organic bases like pyridine or triethylamine are used, the regioselectivity can vary depending on the specific acylating agent.[7]

This differential reactivity provides a powerful tool for the controlled synthesis of specifically protected myo-inositol derivatives.

Data Presentation: A Comparative Analysis of Protecting Groups

The following tables summarize the key characteristics and performance of the major protecting groups for myo-inositol.

Table 1: Comparison of Introduction and Removal of Protecting Groups

| Protecting Group | Introduction Reagents and Conditions | Removal Reagents and Conditions |

| Benzyl (Bn) | Benzyl bromide (BnBr), NaH, DMF | Catalytic hydrogenation (e.g., H₂, Pd/C)[2] |

| Isopropylidene | 2,2-Dimethoxypropane, acetone, TsOH (catalytic) | Mild aqueous acid (e.g., TFA/H₂O)[2] |

| Silyl (e.g., TBDMS) | TBDMS-Cl, imidazole, DMF | Fluoride ion source (e.g., TBAF) in THF[2] |

| Orthoester | Triethyl orthoformate, TsOH (catalytic), DMF | Mild aqueous acid (e.g., TFA/H₂O)[2] |

| Benzoate (Bz) | Benzoyl chloride, pyridine | Base-catalyzed hydrolysis (e.g., NaOMe in MeOH)[2] |

Table 2: Comparative Performance of Protecting Groups

| Protecting Group | Typical Yields (Introduction) | Regioselectivity | Stability |

| Benzyl (Bn) | 84-95% for specific hydroxyls in multi-step syntheses[2] | Can be directed by substrate or reagent control. | Stable to a wide range of acidic and basic conditions.[2] |

| Isopropylidene | Good to excellent, often driven to completion. | Favors vicinal cis-diols (e.g., 1,2- and 4,5-positions).[2] | Labile to acid.[2] |

| Silyl (e.g., TBDMS) | Generally high. | Can be selective for less hindered hydroxyls. | Labile to acid and fluoride ions.[2] |

| Orthoester | >90% for initial orthoformate formation.[7] | Excellent for protecting the 1,3,5-hydroxyl groups.[7] | Labile to mild acid.[2] |

| Benzoate (Bz) | Good to excellent. | Can be regioselective depending on reaction conditions. | Stable to acidic conditions; labile to base.[2] |

Visualizing the Strategy: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key concepts in myo-inositol protecting group chemistry.

Caption: Chair conformation of myo-inositol showing axial (a) and equatorial (e) hydroxyl groups.

Caption: A generalized workflow for the orthogonal protection strategy in myo-inositol synthesis.

Caption: The myo-inositol orthoester strategy for achieving regioselective acylation.

Experimental Protocols: Field-Proven Methodologies

The successful implementation of protecting group strategies relies on detailed and validated protocols. The following are representative methodologies for the introduction and removal of common protecting groups on myo-inositol.

Protocol 1: Formation of myo-Inositol 1,3,5-Orthoformate

This protocol describes the high-yield synthesis of the key orthoester intermediate.

-

Materials: myo-Inositol, triethyl orthoformate, p-toluenesulfonic acid (TsOH), dimethylformamide (DMF).

-

Procedure: a. To a suspension of dry myo-inositol in anhydrous DMF, add triethyl orthoformate and a catalytic amount of TsOH. b. Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring. c. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. d. Cool the reaction mixture to room temperature and quench the catalyst with a base (e.g., triethylamine). e. Remove the solvent under reduced pressure. The crude product can often be used directly in the next step or purified by column chromatography.[7]

Protocol 2: Regioselective Benzoylation of myo-Inositol Orthoformate

This protocol illustrates the base-dependent regioselectivity of acylation.

-

For 4-O-Benzoylation:

-

Materials: myo-Inositol 1,3,5-orthoformate, sodium hydride (NaH), benzoyl chloride, anhydrous THF.

-

Procedure: a. Suspend NaH in anhydrous THF and cool to 0 °C. b. Add a solution of the orthoformate in anhydrous THF dropwise. c. Stir the mixture at room temperature for a specified time to allow for alkoxide formation. d. Cool the mixture back to 0 °C and add benzoyl chloride dropwise. e. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). f. Quench the reaction carefully with methanol and water, and extract the product with an organic solvent. g. Purify the product by column chromatography.[7]

-

-

For 2-O-Benzoylation:

-

Materials: myo-Inositol 1,3,5-orthoformate, pyridine, benzoyl chloride.

-

Procedure: a. Dissolve the orthoformate in pyridine and cool to 0 °C. b. Add benzoyl chloride dropwise with stirring. c. Allow the reaction to proceed at room temperature until completion (monitored by TLC). d. Quench the reaction with water and extract the product. e. Purify the product by column chromatography.[7]

-

Protocol 3: Deprotection of a Benzyl Ether

This protocol details the standard procedure for removing a benzyl protecting group.

-

Materials: Benzylated myo-inositol derivative, palladium on carbon (Pd/C, 10%), solvent (e.g., ethanol, ethyl acetate, or a mixture).

-

Procedure: a. Dissolve the benzylated compound in the chosen solvent. b. Add the Pd/C catalyst. c. Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) with vigorous stirring. d. Monitor the reaction by TLC. e. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. f. Concentrate the filtrate under reduced pressure to obtain the deprotected product.[2]

Conclusion: Enabling the Synthesis of Bioactive Molecules

The chemistry of myo-inositol protecting groups is a rich and evolving field that is fundamental to the synthesis of a vast array of biologically important molecules. A thorough understanding of the principles of regioselectivity, orthogonality, and the specific characteristics of each protecting group is essential for the rational design and successful execution of complex synthetic routes. The orthoester strategy, in particular, offers a highly efficient and versatile platform for the regioselective functionalization of myo-inositol. By mastering these fundamental concepts and techniques, researchers can unlock the full potential of myo-inositol as a chiral building block for the development of novel therapeutics and chemical probes to unravel the complexities of cellular signaling.

References

-

Regioselective protection of myo-inositol orthoesters – recent developments. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Sureshan, K. M., Shashidhar, M. S., Praveen, T., & Das, T. (2003). Regioselective Protection and Deprotection of Inositol Hydroxyl Groups. Chemical Reviews, 103(11), 4477–4504. [Link]

-

Regioselective protection of myo-inositol orthoesters – recent developments. (2002). ARKIVOC, 2002(7), 63-75. [Link]

-

Regioselective Protection and Deprotection of Inositol Hydroxyl Groups. (2003). ACS Publications. Retrieved from [Link]

-

Improved Chemistry of myo-Inositol: A New Synthetic Strategy to Protected 1-Keto- and 1,2-Keto-Inososes. (2025). Wiley Online Library. Retrieved from [Link]

-

Regioselective Opening of myo-Inositol Orthoesters: Mechanism and Synthetic Utility. (2013). ACS Publications. Retrieved from [Link]

-

Synthesis of Phosphatidylinositol Mannosides. (2010). ResearchGate. Retrieved from [Link]

-

Sulfonate protecting groups. Regioselective sulfonylation of myo-inositol orthoesters-improved synthesis of precursors of D- and L-myo-inositol 1,3,4,5-tetrakisphosphate, myo-inositol 1,3,4,5,6-pentakisphosphate and related derivatives. (2002). Carbohydrate Research, 337(24), 2399-2410. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Sulfonate protecting groups. Regioselective sulfonylation of myo-inositol orthoesters-improved synthesis of precursors of D- and L-myo-inositol 1,3,4,5-tetrakisphosphate, myo-inositol 1,3,4,5,6-pentakisphosphate and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of 1,2:4,5-Di-O-cyclohexylidene-myo-inositol in the Elucidation of Inositol-Binding Protein Function

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Myo-inositol and its phosphorylated derivatives are central signaling molecules in a myriad of cellular processes. The study of proteins that interact with these messengers is crucial for understanding cell physiology and pathology, and for the development of novel therapeutics. However, the hydrophilic nature and complex stereochemistry of inositols present significant challenges to their use as tools for biochemical investigation. This in-depth technical guide details the pivotal role of a strategically protected intermediate, 1,2:4,5-Di-O-cyclohexylidene-myo-inositol , in overcoming these challenges. We provide a comprehensive overview of its synthesis, characterization, and derivatization to create bespoke affinity chromatography matrices. Furthermore, this guide furnishes field-proven, step-by-step protocols for the application of these matrices in the isolation and characterization of inositol-binding proteins, thereby offering a robust platform for researchers in cellular biology and drug discovery.

Introduction: The Challenge of Studying Inositol-Binding Proteins

Myo-inositol is a carbocyclic polyol that serves as the structural foundation for a family of intracellular signaling molecules, the inositol phosphates (IPs) and phosphatidylinositol phosphates (PIPs).[1] These molecules act as second messengers in pathways that regulate a vast array of cellular functions, including cell growth, differentiation, apoptosis, and neuronal signaling. The proteins that specifically recognize and bind to these inositol-based messengers are key effectors in these pathways.

The direct study of inositol-binding proteins is often hampered by the low abundance of these proteins and the transient nature of their interactions with inositol phosphates. Affinity chromatography, a powerful technique for purifying proteins based on their specific binding to an immobilized ligand, offers a solution. However, the successful application of this technique is contingent on the ability to chemically synthesize and immobilize inositol-based ligands in a manner that preserves their binding epitopes. This is where the strategic use of protecting groups becomes paramount. 1,2:4,5-Di-O-cyclohexylidene-myo-inositol emerges as a key player in this context, providing a versatile and stable scaffold for the synthesis of tailored affinity reagents.

1,2:4,5-Di-O-cyclohexylidene-myo-inositol: A Versatile Synthetic Intermediate

The selective protection of the six hydroxyl groups of myo-inositol is a cornerstone of inositol chemistry. The cyclohexylidene groups in 1,2:4,5-Di-O-cyclohexylidene-myo-inositol mask the hydroxyls at positions 1, 2, 4, and 5, leaving the C3 and C6 hydroxyls accessible for further chemical modification. This regioselective protection is the key to its utility as a precursor for synthesizing a variety of inositol derivatives, including those functionalized for immobilization.

Synthesis and Purification of 1,2:4,5-Di-O-cyclohexylidene-myo-inositol

The synthesis of racemic 1,2:4,5-Di-O-cyclohexylidene-myo-inositol can be achieved in a single step from myo-inositol and a cyclohexanone equivalent, such as 1-ethoxycyclohexene, under acidic catalysis.[2]

Experimental Protocol: Synthesis of 1,2:4,5-Di-O-cyclohexylidene-myo-inositol

-

Materials:

-

myo-Inositol

-

1-Ethoxycyclohexene

-

p-Toluenesulfonic acid (p-TsOH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of myo-inositol in anhydrous DMF, add 1-ethoxycyclohexene and a catalytic amount of p-TsOH.

-

Heat the reaction mixture at 100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by adding saturated NaHCO₃ solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield 1,2:4,5-Di-O-cyclohexylidene-myo-inositol.[3]

-

Characterization

The identity and purity of the synthesized 1,2:4,5-Di-O-cyclohexylidene-myo-inositol should be confirmed by spectroscopic methods.

| Spectroscopic Data | Observed Characteristics |

| ¹H NMR | Signals corresponding to the inositol ring protons and the cyclohexylidene protons. The chemical shifts and coupling constants are characteristic of the protected structure. |

| ¹³C NMR | Resonances for the carbon atoms of the inositol ring and the cyclohexylidene groups. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of C₁₈H₂₈O₆ (340.41 g/mol ). |

From Intermediate to Affinity Ligand: A Step-by-Step Workflow

The true power of 1,2:4,5-Di-O-cyclohexylidene-myo-inositol lies in its potential for derivatization to create a functional ligand for affinity chromatography. This process involves the introduction of a spacer arm with a terminal reactive group, typically a primary amine, which can then be covalently coupled to an activated chromatography matrix.

Caption: A streamlined workflow for the synthesis of an inositol-based affinity matrix.

Introduction of an Amino-Terminated Spacer Arm

To enable coupling to the chromatography matrix, a linker with a terminal primary amine is introduced onto one of the free hydroxyl groups of the protected inositol. A common and effective strategy involves a two-step process: alkylation with a protected amine precursor, followed by deprotection.

Experimental Protocol: Synthesis of an Amino-Functionalized Inositol Ligand

-

Part A: Alkylation with N-(6-bromohexyl)phthalimide

-

Materials:

-

1,2:4,5-Di-O-cyclohexylidene-myo-inositol

-

Sodium hydride (NaH)

-

Anhydrous DMF

-

N-(6-bromohexyl)phthalimide

-

-

Procedure:

-

Dissolve 1,2:4,5-Di-O-cyclohexylidene-myo-inositol in anhydrous DMF and cool to 0 °C.

-

Carefully add NaH to the solution and stir for 30 minutes.

-

Add a solution of N-(6-bromohexyl)phthalimide in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Purify the product by silica gel column chromatography.

-

-

-

Part B: Deprotection of the Phthalimide Group

-

Materials:

-

Procedure (using hydrazine):

-

Dissolve the phthalimide-protected inositol derivative in ethanol.

-

Add hydrazine hydrate and reflux the mixture.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter to remove the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting amino-functionalized inositol ligand by appropriate chromatographic methods.

-

-

Immobilization onto an Activated Solid Support

The amino-functionalized inositol ligand can be covalently coupled to a variety of pre-activated chromatography resins. Cyanogen bromide (CNBr)-activated Sepharose is a widely used and effective matrix for this purpose, forming a stable isourea linkage with primary amines.[5]

Experimental Protocol: Coupling to CNBr-Activated Sepharose

-

Materials:

-

Amino-functionalized inositol ligand

-

CNBr-activated Sepharose 4B

-

Coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)

-

Blocking buffer (e.g., 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0)

-

Wash buffers (e.g., alternating low and high pH buffers)

-

-

Procedure:

-

Swell the CNBr-activated Sepharose beads in 1 mM HCl according to the manufacturer's instructions.

-

Wash the beads with coupling buffer.

-

Immediately add a solution of the amino-functionalized inositol ligand in coupling buffer to the beads.

-

Incubate the mixture with gentle agitation (e.g., on a rotator) at 4 °C overnight.

-

Collect the beads by centrifugation and wash away unreacted ligand with coupling buffer.

-

Block any remaining active groups on the Sepharose by incubating the beads with blocking buffer.

-

Wash the final inositol-Sepharose affinity matrix extensively with alternating wash buffers to remove any non-covalently bound material.

-

Store the affinity matrix in an appropriate buffer containing a bacteriostatic agent at 4 °C.

-

Application: Affinity Chromatography of Inositol-Binding Proteins

The prepared inositol-Sepharose matrix is now ready for the selective enrichment of inositol-binding proteins from complex biological samples such as cell lysates or tissue extracts.

Caption: A schematic representation of the affinity chromatography process for isolating inositol-binding proteins.

Experimental Protocol: Affinity Purification of Inositol-Binding Proteins

-

Materials:

-

Inositol-Sepharose affinity matrix

-

Control matrix (e.g., Sepharose blocked with ethanolamine)

-

Cell or tissue lysate

-

Binding buffer (composition to be optimized, typically a physiological buffer)

-

Wash buffer (same as binding buffer)

-

Elution buffer (e.g., binding buffer with high salt concentration or with a soluble inositol phosphate competitor)

-

Neutralization buffer (if eluting with low pH)

-

-

Procedure:

-

Equilibrate the inositol-Sepharose and control matrices with binding buffer.

-

Incubate the cell lysate with the equilibrated matrices under conditions that favor protein-ligand interaction (e.g., 4 °C with gentle rotation).

-

Pack the slurries into columns or use a batch-wise method to separate the beads from the lysate.

-

Wash the matrices extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using the elution buffer.

-

Collect the eluted fractions and neutralize if necessary.

-

Analyze the eluted proteins by SDS-PAGE, followed by protein staining (e.g., Coomassie blue or silver stain) and/or Western blotting with antibodies against known or suspected inositol-binding proteins.

-

For identification of novel binding partners, the eluted proteins can be subjected to mass spectrometry analysis.

-

Conclusion and Future Perspectives

1,2:4,5-Di-O-cyclohexylidene-myo-inositol is a cornerstone intermediate that provides a robust and versatile platform for the synthesis of tailored molecular probes to investigate the complex world of inositol signaling. The methodologies outlined in this guide, from the synthesis of the protected inositol to its application in affinity chromatography, empower researchers to isolate and identify both known and novel inositol-binding proteins. This, in turn, facilitates a deeper understanding of their roles in health and disease and opens new avenues for the development of targeted therapeutics. Future advancements may focus on the development of photo-affinity probes and other sophisticated tools derived from this versatile scaffold to capture transient protein-inositol interactions within the cellular milieu.

References

- Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093-2096.

- Patil, S. (2009). Novel Phosphine Oxide Complexes and Inositol Derivatives as Amphitropic Liquid Crystals and Surfactants. University of Cologne.